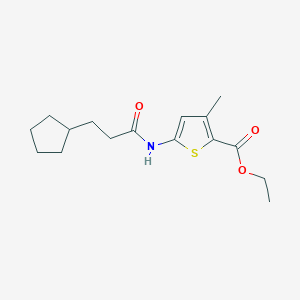
Ethyl 5-(3-cyclopentylpropanamido)-3-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of cyclopentylpropanamido acid . It likely contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a carboxylate ester group. The exact structure and properties would depend on the specific arrangement of these groups in the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclopentylpropanamido derivative with a thiophene carboxylic acid or its derivative. The exact method would depend on the specific substituents and their positions in the final product .Molecular Structure Analysis
The molecular structure would likely include a thiophene ring, a cyclopentyl group, a propanamido group, and an ethyl ester group. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiophene ring, the amide group, and the ester group. These functional groups could participate in various chemical reactions, such as nucleophilic substitution or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the polarity of the molecule, the presence of aromatic systems, and the types of functional groups present .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Approaches : The development of novel thiophene and benzothiophene derivatives, including those related to Ethyl 5-(3-cyclopentylpropanamido)-3-methylthiophene-2-carboxylate, has been explored for their anti-proliferative activities against different cancer cell lines. For instance, compounds showing significant activity towards breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), CNS cancer (SF-268), and a normal human fibroblast cell line (WI-38) have been synthesized, highlighting the methodological advancements in creating thiophene derivatives with potential therapeutic applications (Mohareb et al., 2016).
Structural Elucidation : Studies on the structural characteristics of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a compound related to the one , have provided insights into its novel fluorescence properties. This underscores the importance of understanding the molecular structure and properties for applications in materials science and possibly in imaging techniques (Guo Pusheng, 2009).
Potential Applications in Biological Studies
Bioactive Compound Synthesis : The creation of thiophene-based compounds, such as those derived from Ethyl 5-(3-cyclopentylpropanamido)-3-methylthiophene-2-carboxylate, has been aimed at generating bioactive molecules with significant inhibitory activities. These activities span across various biological targets, indicating the compound's utility in developing new therapeutics and biological probes (Shah, 2011).
Chemical Probes for Biological Systems : The synthesis and evaluation of bromophenol derivatives with cyclopropyl moiety, including the structural manipulation of Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, have led to compounds that are effective inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These findings suggest the potential use of such compounds in treating neurodegenerative diseases (Boztaş et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-(3-cyclopentylpropanoylamino)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-3-20-16(19)15-11(2)10-14(21-15)17-13(18)9-8-12-6-4-5-7-12/h10,12H,3-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUOQJOFGYWSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CCC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


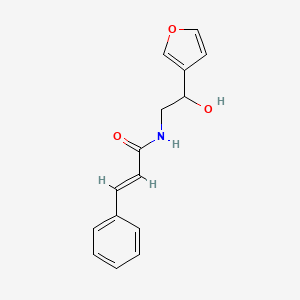
![(Z)-ethyl 4-((4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2759657.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2759658.png)

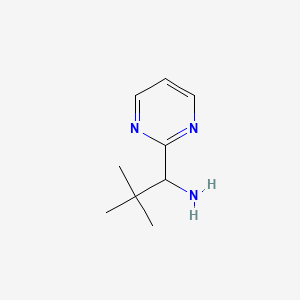
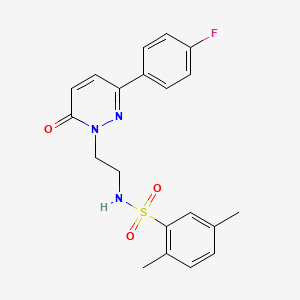
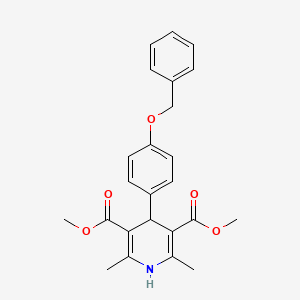

![Ethyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2759668.png)
![Benzyl N-5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B2759671.png)


